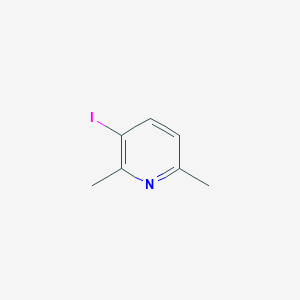

3-Iodo-2,6-dimethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSABUXCLUKDGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514678 | |

| Record name | 3-Iodo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29976-16-7 | |

| Record name | 3-Iodo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Iodo-2,6-lutidine chemical structure and molecular weight

Title: 3-Iodo-2,6-lutidine: Structural Elucidation, Mechanistic Reactivity, and Advanced Synthetic Applications

Executive Summary

3-Iodo-2,6-lutidine (IUPAC: 3-Iodo-2,6-dimethylpyridine) is a highly functionalized heterocyclic building block that plays a pivotal role in the synthesis of complex alkaloids and advanced materials. The strategic placement of the iodine atom at the 3-position, flanked by the steric bulk of the 2,6-dimethyl groups, creates a unique reactivity profile. This guide provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols for its application in late-stage drug development and total synthesis.

Part 1: Physicochemical Profiling & Structural Elucidation

The utility of 3-iodo-2,6-lutidine stems directly from its structural parameters. The electron-withdrawing nature of the pyridine core weakens the C3–I bond, making it highly susceptible to oxidative addition by low-valent transition metals. Simultaneously, the 2,6-dimethyl substituents provide critical steric shielding to the basic nitrogen lone pair, effectively preventing catalyst poisoning (via undesired coordination) during palladium- or copper-catalyzed cross-coupling reactions.

Table 1: Physicochemical and Structural Data

| Property | Value |

| IUPAC Name | This compound |

| Common Name | 3-Iodo-2,6-lutidine |

| CAS Registry Number | 29976-16-7[1] |

| Molecular Formula | C |

| Molecular Weight | 233.05 g/mol |

| SMILES | Cc1nc(C)c(I)cc1 |

Part 2: Core Reactivity and Mechanistic Pathways

The chemical versatility of 3-iodo-2,6-lutidine is defined by three primary mechanistic pathways: halogen-metal exchange, transition-metal-catalyzed cross-coupling, and N-oxidation.

-

Halogen-Metal Exchange: Treatment with organolithium reagents (e.g., n-BuLi) yields a highly nucleophilic 3-lithio-2,6-lutidine intermediate. This species can be trapped by various electrophiles, including epoxides and carbonyls, to construct complex carbon frameworks [2].

-

Cross-Coupling (Sonogashira/Suzuki): The C3-iodine is an excellent leaving group for Pd(0) insertion. Reaction with terminal alkynes yields 3-alkynyl-2,6-lutidine derivatives, which are direct precursors to fused heterocycles like thienopyridines [3].

-

N-Oxidation: Oxidation of the pyridine nitrogen using H

O

Caption: Core reactivity pathways of 3-Iodo-2,6-lutidine leading to diverse functionalization.

Part 3: Application in Total Synthesis (The Cananodine Framework)

The strategic utility of 3-iodo-2,6-lutidine is best exemplified in the total synthesis of the cytotoxic guaipyridine alkaloid, Cananodine . Researchers utilized this building block to construct the challenging seven-membered carbocycle characteristic of the guaipyridine core [2].

The synthesis relies on a remarkable intramolecular opening of a trisubstituted epoxide. By tethering an epoxide to the 3-position of the lutidine ring, subsequent deprotonation generates a picolyl anion that attacks the epoxide in a 7-exo fashion, successfully closing the bicyclic system[2].

Caption: Workflow for the synthesis of Cananodine via intramolecular epoxide opening.

Part 4: Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, it is critical to ensure that experimental methodologies are not just step-by-step instructions, but robust, self-validating systems. The following protocols highlight the causality behind the reagents chosen and the visual/analytical cues required to verify success.

Protocol A: Palladium-Catalyzed Sonogashira Cross-Coupling

This protocol is utilized to synthesize 3-alkynyl-2,6-lutidine derivatives, precursors to thienopyridines [3].

-

Reagent Preparation & Degassing: Dissolve 3-iodo-2,6-lutidine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of anhydrous DMF and triethylamine (3:1 v/v).

-

Causality: Triethylamine acts as both the base to neutralize the generated HI and as a transient ligand to stabilize the Pd intermediate. Rigorous sparging with argon for 15 minutes is mandatory to prevent oxidative homocoupling of the alkyne (Glaser coupling), which would deplete the substrate.

-

-

Catalyst Addition: Add Pd(PPh

)-

Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. CuI facilitates the formation of the highly nucleophilic copper acetylide, drastically accelerating the transmetalation step.

-

-

Reaction Monitoring (Self-Validation System): Heat the mixture to 60°C.

-

Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the UV-active 3-iodo-2,6-lutidine spot confirms the completion of the oxidative addition. Furthermore, the continuous precipitation of triethylammonium iodide salts as a white, insoluble solid provides a secondary visual confirmation of catalytic turnover.

-

-

Workup: Quench with saturated aqueous NH

Cl to sequester copper salts, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Generation of the Picolyl Anion for Epoxide Cyclization

This protocol details the critical activation step used in the synthesis of the Cananodine core [2].

-

Lithiation (Halogen-Metal Exchange): Dissolve the epoxide-tethered 3-iodo-2,6-lutidine precursor in anhydrous THF. Cool the reaction vessel strictly to -78°C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv) dropwise.

-

Causality: Cryogenic temperatures are critical. If the temperature rises, n-BuLi will act as a nucleophile rather than a base, attacking the electrophilic C4 or C6 positions of the pyridine ring. Maintaining -78°C ensures exclusive and rapid iodine-lithium exchange at the 3-position.

-

-

Anion Generation (Self-Validation System): Allow the mixture to stir for 30 minutes.

-

Self-Validation Check: The successful generation of the highly delocalized substituted picolyl anion is visually confirmed by the immediate formation of a distinct orange-red solution [2]. If the solution remains pale or turns muddy brown, the lithiation has failed or quenched, typically due to moisture ingress or thermal degradation.

-

-

Cyclization: Warm the reaction slowly to room temperature to facilitate the 7-exo intramolecular epoxide opening.

-

Causality: The thermodynamic driving force of forming the stable 7-membered carbocycle overcomes the inherent steric hindrance of the trisubstituted epoxide.

-

-

Quench and Isolation: Quench the reaction with deionized water, extract with dichloromethane, and isolate the cyclized product via flash chromatography.

Part 5: References

-

Title: Synthesis of cananodine by intramolecular epoxide opening Source: Tetrahedron Letters (via NIH PMC) URL: [Link]

-

Title: The Synthesis and Reactions of Thienopyridines Source: Dundee Institute of Technology (via CORE) URL: [Link]

-

Title: Recent trends in the chemistry of pyridine N-oxide Source: ARKIVOC URL: [Link]

Sources

3-Iodo-2,6-dimethylpyridine vs 2-iodo-4,6-dimethylpyridine isomers

This guide provides an in-depth technical analysis comparing 3-Iodo-2,6-dimethylpyridine and 2-Iodo-4,6-dimethylpyridine . It is structured to support researchers in selecting the correct isomer for drug discovery campaigns, ligand design, and process chemistry.[1]

Comparative Analysis of Synthesis, Reactivity, and Structural Applications

Executive Summary

In medicinal chemistry and ligand synthesis, the positional isomerism of iodinated lutidines (dimethylpyridines) dictates synthetic strategy.[1]

-

This compound is a sterically hindered, electron-rich building block. It is primarily used to introduce restricted rotation (atropisomerism) in biaryl systems or to synthesize complex ligands where the nitrogen lone pair must remain unhindered.[1][2]

-

2-Iodo-4,6-dimethylpyridine is an electron-deficient, highly reactive electrophile. It participates readily in nucleophilic aromatic substitution (

) and oxidative addition, making it the standard choice for appending a lutidine moiety to a scaffold.[1]

Structural & Electronic Analysis

The fundamental difference lies in the iodine's position relative to the pyridine nitrogen and the methyl substituents.[2]

| Feature | This compound | 2-Iodo-4,6-dimethylpyridine |

| Iodine Position | ||

| Steric Environment | High. Flanked by a C2-Methyl group. | Low. Flanked by Nitrogen and C3-H. |

| Electronic Nature | Electron-rich (relative to 2-iodo).[1] | Electron-deficient (activated by N). |

| C-I Bond Lability | Moderate (requires active Pd catalysts).[1][2] | High (facile oxidative addition).[1][2] |

| Negligible. | High (due to inductive effect of N).[1] | |

| Lithiation Site | Lateral (CH | Ring lithiation possible (halogen exchange).[1][2] |

Steric Impact on Cross-Coupling

The 3-iodo isomer presents a significant challenge in Suzuki-Miyaura coupling. The C2-methyl group creates an "ortho-effect," forcing the incoming aryl group to twist out of plane. This is advantageous for designing atropisomeric drugs (e.g., kinase inhibitors) but requires bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate the reaction.[1]

The 2-iodo isomer lacks this immediate steric clash, allowing for rapid coupling under mild conditions.

Synthesis Pathways[3][4][5][6][7][8][9][10][11]

Pathway A: this compound

Direct iodination of 2,6-lutidine is difficult due to the deactivating nature of the pyridine ring and the tendency for alkyl-lithiums to deprotonate the methyl groups (lateral lithiation) rather than the ring.

Preferred Route: Electrophilic Iodination The most reliable lab-scale method involves electrophilic aromatic substitution using activating conditions to overcome the pyridine ring's electron deficiency.[2]

-

Reagents: Iodine (

), Periodic Acid ( -

Mechanism: The methyl groups at 2 and 6 activate the 3-position.[2] Periodic acid acts as an oxidant to generate the electrophilic iodonium species (

) in situ.[1][2]

Pathway B: 2-Iodo-4,6-dimethylpyridine

This isomer is typically synthesized via the Sandmeyer reaction from the commercially available 2-amino-4,6-dimethylpyridine.

-

Reagents: Sodium Nitrite (

), Potassium Iodide ( -

Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution by iodide.

Synthesis Workflow Diagram

Caption: Comparative synthetic workflows. The 3-iodo isomer utilizes direct electrophilic substitution, while the 2-iodo isomer relies on diazonium chemistry.

Experimental Protocols

Protocol 1: Synthesis of this compound (Iodination)

Note: This protocol avoids the side-reaction of lateral chain oxidation.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Add 2,6-lutidine (50 mmol), Iodine (

, 25 mmol), and Periodic Acid ( -

Solvent: Add Acetic Acid (50 mL) and Water (10 mL) containing concentrated

(1 mL). -

Reaction: Heat the mixture to 80°C for 4–6 hours. The periodic acid regenerates

from iodide byproducts, driving atom economy.[1] -

Workup: Cool to room temperature. Pour into ice water containing Sodium Thiosulfate (

) to quench unreacted iodine.[1][2] -

Extraction: Neutralize with NaOH (aq) to pH 8–9. Extract with Ethyl Acetate (

mL).[1] -

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol 2: Synthesis of 2-Iodo-4,6-dimethylpyridine (Sandmeyer)

Note: Temperature control is critical to prevent phenol formation.

-

Diazotization: In a 500 mL beaker, dissolve 2-amino-4,6-dimethylpyridine (50 mmol) in 15%

(100 mL). Cool to 0–5°C in an ice bath. -

Addition: Dropwise add a solution of Sodium Nitrite (

, 60 mmol) in water (20 mL), keeping the internal temperature below 5°C. Stir for 30 mins. -

Substitution: Prepare a solution of Potassium Iodide (

, 150 mmol) in water (50 mL). Slowly add the cold diazonium solution to the KI solution with vigorous stirring. -

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete

evolution. -

Workup: Basify with saturated

. Extract with Dichloromethane (

Reactivity & Decision Guide

When choosing between these isomers for library synthesis, the decision often hinges on the desired geometry and the coupling conditions available.[2]

Reactivity Comparison Logic

Caption: Decision tree for selecting the appropriate iodolutidine isomer based on synthetic requirements.

Key Reactivity Nuances

-

Lithiation (Halogen-Metal Exchange):

-

3-Iodo: Treating this compound with n-BuLi is risky; the acidity of the C2-methyl protons is high. Use Isopropyllithium or t-BuLi at -78°C for rapid exchange, or protect the methyls.

-

2-Iodo: Halogen-metal exchange is very fast due to the inductive effect of nitrogen. However, the resulting 2-lithio species is stable only at low temperatures.[1]

-

-

Suzuki Coupling:

References

-

Synthesis of 3-Iodoindoles and Derivatives (Reactivity Context) Source: National Institutes of Health (NIH) Context: Discusses electrophilic iodination mechanisms relevant to electron-rich heterocycles.

-

Sandmeyer Reaction Protocols Source: BenchChem Technical Guides Context: Detailed standard operating procedure for converting amino-pyridines to iodo-pyridines.

-

Reactivity of Pyridine Isomers Source: Organic Chemistry Portal Context: General reactivity trends for substituted pyridines, including lithiation and cross-coupling.[1]

-

Steric Hindrance in Suzuki Coupling Source: Frontiers in Chemistry Context: Data on the coupling efficiency of sterically hindered (2,6-disubstituted) aryl halides.[3]

Sources

An In-Depth Technical Guide to the NMR Spectrum Analysis of 3-Iodo-2,6-dimethylpyridine

Executive Summary

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-iodo-2,6-dimethylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. The unique substitution pattern of this molecule—featuring two electron-donating methyl groups and a sterically bulky, electron-withdrawing iodine atom—gives rise to a distinct and informative NMR fingerprint. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and quality control. We will deconstruct the ¹H and ¹³C NMR spectra, explain the underlying principles governing the observed chemical shifts and coupling constants, and detail the application of two-dimensional (2D) NMR techniques for unambiguous signal assignment. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights, ensuring a self-validating approach to structural confirmation.

Introduction: A Triad of Substituent Effects

The NMR spectrum of any substituted aromatic ring is a direct reflection of its electronic and steric environment. In this compound, three substituents modulate the electron density and geometry of the pyridine core, each exerting a predictable influence on the resulting NMR parameters.

-

The Pyridine Nitrogen: As an sp²-hybridized heteroatom, nitrogen is strongly electron-withdrawing, causing a significant deshielding (downfield shift) of the adjacent α-protons (C2/C6 positions) and carbons compared to benzene.[1]

-

Two Methyl Groups (C2, C6): These are weak electron-donating groups. Their primary effect is to increase electron density at the ortho and para positions, leading to an upfield (shielding) shift of the nuclei at these positions.

-

The Iodine Atom (C3): Iodine presents a dual electronic character. It is electronegative, which deshields neighboring nuclei. However, its most dominant contribution in ¹³C NMR is the "heavy atom effect," a relativistic phenomenon that induces a strong shielding (upfield shift) of the carbon atom to which it is directly attached (the ipso-carbon).[2][3][4][5]

The interplay of these effects dictates the final appearance of the NMR spectrum.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is relatively simple, yet informative. Due to the molecule's asymmetry, we expect four distinct signals: two for the aromatic protons and two for the methyl groups.

Predicted Spectral Features

-

Aromatic Protons (H-4 and H-5): These two protons are adjacent and will split each other into doublets. This is known as ortho-coupling, with a typical coupling constant (³JHH) of 4-6 Hz.[1] The H-5 proton is ortho to the C-6 methyl group, while the H-4 proton is para to the C-2 methyl and meta to the C-6 methyl. The deshielding effect of the iodine at C-3 will be more pronounced at the ortho H-4 position.

-

Methyl Protons (C2-CH₃ and C6-CH₃): These two methyl groups are in different chemical environments. The C2-CH₃ is adjacent to the bulky iodine atom, while the C6-CH₃ is adjacent to a proton (H-5). These environmental differences will result in two distinct singlet signals, as they have no adjacent protons to couple with.

Experimental Protocol: High-Quality ¹H NMR Acquisition

A robust protocol is essential for obtaining clean, interpretable data.

-

Sample Preparation:

-

Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral window.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Use a standard single-pulse experiment (zg30). A 30° pulse angle is often used to allow for a shorter relaxation delay between scans without saturating the signals.

-

Acquire 8 to 16 scans, which is typically sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in pure absorption mode.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Data Interpretation and Assignment

Based on literature data for similar structures like 2,6-lutidine and analysis of substituent effects, we can assign the spectrum.[6][7][8]

Table 1: Typical ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4 | ~7.5 - 7.7 | Doublet (d) | 1H | ~8.0 |

| H-5 | ~7.0 - 7.2 | Doublet (d) | 1H | ~8.0 |

| C6-CH₃ | ~2.5 - 2.6 | Singlet (s) | 3H | N/A |

| C2-CH₃ | ~2.4 - 2.5 | Singlet (s) | 3H | N/A |

-

Causality: The H-4 proton is downfield relative to H-5 due to the combined electron-withdrawing effects of the adjacent iodine and the ring nitrogen. The two methyl signals are well-separated, reflecting their distinct steric and electronic environments.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, all seven carbons are chemically non-equivalent and should produce seven distinct signals.

Predicted Spectral Features

-

Quaternary Carbons (C-2, C-3, C-6): These carbons bear substituents other than hydrogen and will appear as singlets.

-

C-3 (Iodo-substituted): This carbon is subject to the strong shielding "heavy atom effect" and is expected to appear significantly upfield, often below 100 ppm.[9]

-

C-2 and C-6: These carbons are attached to both a methyl group and the ring nitrogen. They will be significantly deshielded and appear far downfield, typically >150 ppm.

-

-

Protonated Carbons (C-4, C-5): These will appear in the typical aromatic region for pyridines (~120-140 ppm).

-

Methyl Carbons (-CH₃): These will be the most shielded carbons, appearing upfield around 20-25 ppm.

Experimental Protocol: ¹³C{¹H} and DEPT

-

¹³C{¹H} Acquisition:

-

Use the same sample as for the ¹H experiment.

-

Select a standard proton-decoupled pulse program (e.g., zgpg30).

-

Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 256 to 1024) is required.

-

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

-

This experiment is invaluable for differentiating carbon types.

-

In a DEPT-135 spectrum:

-

CH₃ and CH groups appear as positive signals.

-

CH₂ groups appear as negative signals (none in this molecule).

-

Quaternary carbons are invisible.

-

-

Running a DEPT-135 experiment helps to confidently identify the methyl carbons and the protonated aromatic carbons.

-

Data Interpretation and Assignment

Table 2: Typical ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C-2 | ~158 - 160 | Absent |

| C-6 | ~156 - 158 | Absent |

| C-4 | ~138 - 140 | Positive |

| C-5 | ~122 - 124 | Positive |

| C-3 | ~95 - 100 | Absent |

| C6-CH₃ | ~23 - 25 | Positive |

| C2-CH₃ | ~22 - 24 | Positive |

-

Causality: The assignments are based on established substituent effects in pyridine rings.[10][11] The most striking feature is the highly shielded C-3 signal, a classic indicator of a carbon directly bonded to iodine.[3] The downfield shifts of C-2 and C-6 are characteristic of α-carbons in a pyridine ring.

2D NMR Techniques: The Unambiguous Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are the gold standard for creating a self-validating, complete structural assignment.[1][12][13]

COSY (Correlation Spectroscopy): Mapping H-H Connections

The COSY experiment identifies protons that are spin-spin coupled. For this compound, its primary role is to definitively link H-4 and H-5. A cross-peak between the two aromatic doublets provides unequivocal proof of their connectivity.

Caption: COSY confirms the direct coupling between H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): Linking C-H Pairs

HSQC correlates each proton signal with the signal of the carbon to which it is directly attached (¹JCH coupling). This experiment provides a direct and unambiguous link between the ¹H and ¹³C assignments.

Caption: HSQC directly correlates protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton

The HMBC experiment is arguably the most powerful tool for piecing together the molecular framework. It reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), allowing for the assignment of quaternary carbons.[14][15][16]

Key Expected HMBC Correlations:

-

Methyl Protons to Ring Carbons: The protons of the C2-CH₃ group will show correlations to C-2 and C-3. The protons of the C6-CH₃ group will show correlations to C-6 and C-5. These correlations are critical for definitively assigning the quaternary carbons C-2 and C-6.

-

Aromatic Protons to Ring Carbons: H-4 will show correlations to C-2, C-3, C-5, and C-6. H-5 will show correlations to C-3, C-4, and C-6.

Caption: Key HMBC correlations confirm the carbon skeleton connectivity.

Conclusion: A Self-Validating Structural Analysis

The structural elucidation of this compound is a logical, stepwise process. By first predicting the spectrum based on fundamental principles of substituent effects, we can make initial assignments from 1D ¹H and ¹³C data. These assignments are then rigorously and unambiguously confirmed through a suite of 2D NMR experiments. The COSY spectrum validates the H-H connectivity, the HSQC spectrum provides direct C-H correlations, and the HMBC spectrum reveals the long-range connectivity that pieces the entire carbon skeleton together. This multi-faceted approach creates a self-validating system, providing the highest degree of confidence in the final structural assignment, a critical requirement for research, development, and regulatory submissions.

References

-

Taylor, R. (2006). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis Online. [Link]

- Martin, G. E., & Zektzer, A. S. (1988).

-

ResearchGate. (n.d.). ¹H NMR spectrum of 2,6-lutidine. [Link]

-

Castellano, S., & Kostelnik, R. (1967). Proton Chemical Shifts of the 'Y-Substituted Pyridines. The Journal of Chemical Physics. [Link]

-

Danil de Namor, A. F., et al. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. SciELO Argentina. [Link]

-

Kauppinen, R. A., et al. (2013). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. SciSpace. [Link]

-

Maciel, G. E. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. ResearchGate. [Link]

-

Spyros, A., & Dais, P. (1997). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. PubMed. [Link]

-

He, Y. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. 大学化学. [Link]

-

RSC. (n.d.). Supporting Information. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). NMR Spectra. In Spectroscopic Methods in Organic Chemistry.

-

Krygowski, T. M., & Szatylowicz, H. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

-

Rusakov, Y. Y., et al. (2014). Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations. ResearchGate. [Link]

-

SpectraBase. (n.d.). 2,6-Lutidine. [Link]

-

Liler, M. (1981). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. ACS Publications. [Link]

-

Demarco, P. V., et al. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. ACS Publications. [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Appleby, K. M. (2019). Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. University of York. [Link]

-

Navarro-Vazquez, A., & Cobas, C. (2012). Theoretical NMR correlations based Structure Discussion. PMC. [Link]

-

LibreTexts Chemistry. (2022). 5.3: HMBC and HMQC Spectra. [Link]

-

ResearchGate. (n.d.). Overview of methods capable of identification of two-bond ¹H-¹³C correlations. [Link]

-

Santacruz-García, A., et al. (2021). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Butts, C. P., & Jones, C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]

-

Stoyanova, A., & Al-Suod, H. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts (in ppm) of various species in DMSOOd 6. [Link]

-

DSpace. (2006). 1H and 13C NMR assignments of the three dicyclopenta-fused pyrene congeners. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-Lutidine(108-48-5) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to Iodo-2,6-dimethylpyridines: Synthesis, Properties, and Applications

A Note to the Researcher: This technical guide addresses the synthesis, properties, and applications of iodo-2,6-dimethylpyridines. It is important to note that while information is available for certain isomers, particularly 4-iodo-2,6-dimethylpyridine, there is a notable lack of specific experimental data in publicly accessible literature for 3-iodo-2,6-dimethylpyridine . Therefore, this guide will provide a comprehensive overview of the iodo-2,6-dimethylpyridine scaffold, drawing on data from available isomers and related compounds to offer scientifically grounded insights for researchers, scientists, and drug development professionals.

Introduction to Iodo-2,6-dimethylpyridines

The pyridine scaffold is a ubiquitous and vital heterocycle in the realm of medicinal chemistry and pharmaceutical sciences.[1] Its presence in numerous FDA-approved drugs underscores its importance in drug design.[2][3] The introduction of a halogen atom, such as iodine, onto the pyridine ring can significantly modulate a molecule's physicochemical and pharmacological properties. The iodine atom, in particular, can influence lipophilicity and participate in halogen bonding, a non-covalent interaction that can be crucial for ligand-receptor binding.[4]

The 2,6-dimethylpyridine, or 2,6-lutidine, framework presents a unique structural motif. The two methyl groups flanking the nitrogen atom introduce steric hindrance, which can influence the molecule's reactivity and basicity.[5][6] This steric shielding makes 2,6-lutidine a weaker nucleophile compared to pyridine and a commonly used non-nucleophilic base in organic synthesis.[5][7] The combination of the iodinated pyridine ring and the sterically hindered 2,6-lutidine core in iodo-2,6-dimethylpyridines creates a class of compounds with significant potential as versatile intermediates in the synthesis of novel pharmaceuticals and functional materials.

Physicochemical Properties of Iodo-2,6-dimethylpyridines

| Property | 4-Iodo-2,6-dimethylpyridine | 2,6-Dimethylpyridine (2,6-Lutidine) | This compound |

| Molecular Formula | C7H8IN[8] | C7H9N[5] | C7H8IN |

| Molecular Weight | 233.05 g/mol [8] | 107.15 g/mol | 233.05 g/mol |

| Melting Point | Data not available | -6 °C | Data not available |

| Boiling Point | Data not available | 143-145 °C | Data not available |

| CAS Number | 22282-67-3[8] | 108-48-5[5] | Not available |

Note: The absence of experimental melting and boiling point data for 4-iodo-2,6-dimethylpyridine in readily accessible databases highlights the need for experimental characterization of these compounds.

Synthesis and Reactivity

The synthesis of iodo-2,6-dimethylpyridines primarily involves the electrophilic iodination of 2,6-lutidine. The regioselectivity of this reaction is influenced by the electronic properties of the pyridine ring and the steric hindrance imposed by the two methyl groups.

General Iodination Strategy

Direct iodination of arenes can be challenging due to the lower reactivity of iodine compared to other halogens.[9] However, various methods have been developed to effect the iodination of electron-rich heterocycles. A general approach to the synthesis of iodo-2,6-dimethylpyridines would involve the reaction of 2,6-lutidine with an electrophilic iodine source.

A plausible synthetic workflow is depicted below:

Caption: General workflow for the synthesis of iodo-2,6-dimethylpyridines.

Experimental Considerations:

-

Electrophilic Iodine Source: Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS).[9]

-

Catalyst: The reaction may require an acid catalyst to activate the iodine source or a base to neutralize any acid byproducts, depending on the chosen reagent.

-

Solvent: The choice of solvent is critical and will depend on the solubility of the reactants and the reaction temperature.

-

Purification: The separation of the resulting isomers (3-iodo and 4-iodo) would likely be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Reactivity of the Iodo-2,6-dimethylpyridine Scaffold

The iodo-substituted 2,6-lutidine ring is a versatile synthetic intermediate. The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[3] These reactions allow for the introduction of a wide range of functional groups at the position of the iodine atom, enabling the synthesis of diverse and complex molecules. The steric hindrance from the adjacent methyl groups in the case of this compound could influence the efficiency of these coupling reactions.

Applications in Research and Drug Development

While specific applications for this compound are not documented, the broader class of substituted pyridines and lutidines are of significant interest in medicinal chemistry.

-

Scaffolds for Biologically Active Molecules: Pyridine derivatives are integral to a vast number of pharmaceuticals with diverse therapeutic applications.[2][3] The iodo-2,6-dimethylpyridine core can serve as a foundational scaffold for the development of new drug candidates.

-

Intermediates in Pharmaceutical Synthesis: As demonstrated by the utility of related compounds like 3-iodo-2-methylpyridine in the synthesis of pharmaceuticals, iodo-2,6-dimethylpyridines are valuable building blocks.[10] Their ability to undergo cross-coupling reactions makes them key precursors for more complex target molecules.

-

Probes for Chemical Biology: The unique electronic and steric properties of iodo-2,6-dimethylpyridines could be exploited in the design of chemical probes to study biological systems.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling iodo-2,6-dimethylpyridines. Based on the safety data for the parent compound, 2,6-lutidine, these compounds should be considered flammable and potentially harmful if swallowed or in contact with skin.[11] They may also cause skin and eye irritation.[11] It is imperative to consult the Safety Data Sheet (SDS) for any specific iodo-2,6-dimethylpyridine isomer before use and to handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The iodo-2,6-dimethylpyridine scaffold represents a class of compounds with considerable potential in organic synthesis and medicinal chemistry. While a significant gap in the literature exists for the 3-iodo isomer, the known chemistry of the 2,6-lutidine core and the reactivity of aryl iodides provide a strong foundation for future research. The development of efficient and regioselective synthetic routes to access specific isomers of iodo-2,6-dimethylpyridine is a critical step towards unlocking their full potential as building blocks for novel pharmaceuticals and functional materials. Further experimental characterization of the physicochemical properties and biological activities of these compounds is highly warranted.

References

-

Wikipedia contributors. (2023). 2,6-Lutidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodo-2,6-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Jubilant Ingrevia. (n.d.).

- Pouliot, M., & Gagnon, A. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5186–5191.

- Sakai, S., & Ohta, T. (2010). Reactivity of 2,6-Lutidine/BR3 and Pyridine/BR3 Lewis Pairs (R = F, Me, C6F5): A Density Functional Study. The Journal of Physical Chemistry A, 114(44), 11951–11957.

- BenchChem. (2025). Common problems and side reactions with 2,6-Lutidine hydrochloride.

- ChemicalBook. (2023).

- Royal Society of Chemistry. (1974). The Interaction of iodine with Pyridine and 2,6-Dimethylpyridine in Carbon Tetrachloride and Cyclohexane. J. Chem. Soc., Perkin Trans. 2, 1280-1283.

- ChemicalBook. (n.d.). 3-IODO-PYRIDINE-2,6-DIAMINE.

- CymitQuimica. (n.d.). CAS 104830-09-3: 2-BROMO-3-IODO-4,6-DIMETHYLPYRIDINE.

- Amerigo Scientific. (n.d.). 3-Hydroxy-2-iodo-6-methylpyridine (97%).

- BenchChem. (2025).

- Drug, Design, Development and Therapy. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- National Center for Biotechnology Information. (2006).

- BenchChem. (2025).

- Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

Sources

- 1. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]

- 2. The interaction of iodine with pyridine and 2,6-dimethylpyridine in carbon tetrachloride and cyclohexane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Iodo-2,6-dimethylpyridine | C7H8IN | CID 12759105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. chemimpex.com [chemimpex.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to 3-Iodo-2,6-dimethylpyridine and its Analogs: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-Iodo-2,6-dimethylpyridine, a substituted pyridine of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of data for this specific isomer, this guide will also extensively cover its close structural analog, 4-Iodo-2,6-dimethylpyridine, to provide a thorough understanding of the chemical space of iodinated lutidines.

Introduction to Iodinated Dimethylpyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The introduction of a dimethylpyridine (lutidine) framework can enhance lipophilicity and modulate basicity, while the incorporation of an iodine atom offers several strategic advantages.[5]

The iodine substituent can serve as a handle for further functionalization through cross-coupling reactions, act as a heavy atom for crystallographic studies, or be utilized in the development of radiocontrast agents.[7][8] The C-I bond, while reactive, can also participate in halogen bonding, a non-covalent interaction that can influence a molecule's binding affinity to biological targets.[2] This guide will delve into the chemical identifiers, synthesis, and potential applications of this compound and its related compounds.

Chemical Identifiers and Physicochemical Properties

Table 1: Chemical Identifiers and Properties of 4-Iodo-2,6-dimethylpyridine

| Identifier | Value | Source |

| PubChem CID | 12759105 | [9] |

| IUPAC Name | 4-iodo-2,6-dimethylpyridine | [9] |

| Molecular Formula | C₇H₈IN | [9] |

| Molecular Weight | 233.05 g/mol | [9] |

| CAS Number | 22282-67-3 | [9] |

| InChI | InChI=1S/C7H8IN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | [9] |

| InChIKey | DXTDZBSTWOXMNU-UHFFFAOYSA-N | [9] |

| Canonical SMILES | CC1=CC(=CC(=N1)C)I | [9] |

| XLogP3 | 2.2 | [9] |

| Topological Polar Surface Area | 12.9 Ų | [9] |

| Heavy Atom Count | 9 | [9] |

Synthesis of Iodinated 2,6-Dimethylpyridines

The synthesis of iodinated pyridines can be achieved through various methods, primarily involving the electrophilic iodination of the pyridine ring. The regioselectivity of this reaction is influenced by the electronic nature of the substituents and the reaction conditions.

General Principles of Pyridine Iodination

Electrophilic iodination of pyridine derivatives typically requires an activating agent, as the pyridine ring is electron-deficient. Common iodinating systems include molecular iodine in the presence of an oxidizing agent or a Lewis acid.[10] The position of iodination is directed by the existing substituents on the ring. For 2,6-dimethylpyridine (2,6-lutidine), the methyl groups are weakly activating and direct electrophilic substitution to the 4-position (para) and to a lesser extent, the 3- and 5-positions (meta).

Synthetic Approach to 4-Iodo-2,6-dimethylpyridine

A common route to synthesize 4-Iodo-2,6-dimethylpyridine would involve the direct iodination of 2,6-dimethylpyridine.

Experimental Protocol: Iodination of 2,6-Dimethylpyridine

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2,6-dimethylpyridine in a suitable solvent (e.g., glacial acetic acid or an inert organic solvent) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Molecular iodine (I₂) is added to the solution. To facilitate the reaction, a strong oxidizing agent such as nitric acid or hydrogen peroxide can be carefully added. Alternatively, a Lewis acid can be employed to activate the iodine.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period determined by reaction monitoring (e.g., by thin-layer chromatography or gas chromatography).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess iodine is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Conceptual Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an iodinated dimethylpyridine from its corresponding dimethylaniline precursor, a common synthetic strategy for substituted pyridines.

Caption: A conceptual workflow for synthesizing iodinated dimethylpyridines.

Applications in Research and Drug Development

Substituted pyridines are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.[4][6] The unique properties of iodinated 2,6-dimethylpyridines make them valuable building blocks for various applications.

Precursors in Organic Synthesis

The iodine atom in 3-Iodo- or 4-Iodo-2,6-dimethylpyridine is a versatile functional group for further molecular elaboration. It can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery screening.

Scaffolds for Bioactive Molecules

The dimethylpyridine core itself is a key pharmacophore. Derivatives of substituted pyridines have been investigated for their potential as:

-

Anticancer Agents: By inhibiting key enzymes in cancer cell proliferation.[5]

-

Anti-inflammatory Drugs: Modulating inflammatory pathways.[3]

-

Kinase Inhibitors: The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of protein kinases.[11]

Probes for Chemical Biology

The presence of a heavy iodine atom can be advantageous in biophysical studies. For instance, it can serve as an anomalous scatterer in X-ray crystallography, aiding in the phase determination of protein-ligand complexes. This can provide valuable insights into the binding mode of a drug candidate and inform structure-based drug design.

Conclusion

While specific data for this compound is limited, the well-characterized nature of its isomer, 4-Iodo-2,6-dimethylpyridine, and the broader class of iodinated pyridines provide a strong foundation for its potential synthesis and application. The strategic placement of the iodine and methyl groups on the pyridine ring offers a unique combination of steric and electronic properties that can be exploited in the design of novel therapeutics and chemical probes. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.

References

-

Electronic Supplementary information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of intermediate 2 from 4-iodo-2,6-dimethylaniline (8) and... (n.d.). ResearchGate. Retrieved from [Link]

-

4-Iodo-2,6-dimethylpyridine | C7H8IN | CID 12759105. (n.d.). PubChem. Retrieved from [Link]

-

Iodinated Radiocontrast Agents. (2016, June 13). Radiology Key. Retrieved from [Link]

-

Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Iodine | I2 | CID 807. (n.d.). PubChem. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

3-iodo-2-methylpyridine (C6H6IN). (n.d.). PubChemLite. Retrieved from [Link]

-

2-Iodo-4,6-dimethylpyrimidine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. (n.d.). Google Patents.

-

SECTION 11: CONTRAST MEDIA PROPERTIES AND REACTIONS Iodinated Contrast Media. (2016, October 15). eRADIMAGING. Retrieved from [Link]

-

Iodinated Contrast agents within Radiology. (2020, August 7). EIMJ. Retrieved from [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). ResearchGate. Retrieved from [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Reactions promoted by hypervalent iodine reagents and boron Lewis acids. (2021, May 24). Cardiff University. Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021, October 13). DDDT. Retrieved from [Link]

-

2,6-Lutidine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022, January 5). MDPI. Retrieved from [Link]

-

Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. (2025, October 4). Coherence Journal. Retrieved from [Link]

-

Reactivity of Diaryliodine(III) Triflates toward Palladium(II) and Platinum(II). (n.d.). University Of Tasmania. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Lutidine [webbook.nist.gov]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. Iodinated Radiocontrast Agents | Radiology Key [radiologykey.com]

- 8. eradimaging.com [eradimaging.com]

- 9. 4-Iodo-2,6-dimethylpyridine | C7H8IN | CID 12759105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis and Application of Iodinated Dimethylpyridines in Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Therefore, this guide will focus on a closely related and commercially accessible isomer, 4-Iodo-2,6-dimethylpyridine (CAS No. 22282-67-3) . The principles, protocols, and applications discussed herein for the 4-iodo isomer serve as a robust proxy and a valuable resource for researchers interested in the broader class of iodinated dimethylpyridines. We will delve into its procurement, synthesis, and critical role as a versatile intermediate in the synthesis of novel compounds.

The Strategic Importance of 4-Iodo-2,6-dimethylpyridine in Synthesis

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[1] The introduction of an iodine atom onto the pyridine ring, particularly in conjunction with other substituents like methyl groups, provides a highly reactive "handle" for synthetic chemists. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2] This makes 4-Iodo-2,6-dimethylpyridine a valuable precursor for creating libraries of novel compounds for biological screening and for the development of advanced materials.

Sourcing and Procurement of 4-Iodo-2,6-dimethylpyridine

For researchers embarking on projects requiring this key intermediate, a number of reputable suppliers offer 4-Iodo-2,6-dimethylpyridine in research-grade quantities. The pricing can vary based on purity and the quantity ordered. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity/Specification |

| BLD Pharm | 4-Iodo-2,6-dimethylpyridine | 22282-67-3 | Sealed in dry, 2-8°C |

| PubChem | 4-Iodo-2,6-dimethylpyridine | 22282-67-3 | - |

| Fisher Scientific | 4-Iodo-2,6-dimethylphenol | - | 97.0+% |

| Thermo Scientific Chemicals | 4-Amino-2,6-dimethylpyridine | 3512-80-9 | 98% |

Note: Pricing is subject to change and should be confirmed with the respective suppliers. The table includes related dimethylpyridine compounds to provide a broader context for sourcing.

Synthesis of 4-Iodo-2,6-dimethylpyridine

While commercially available, there may be instances where a laboratory-scale synthesis of 4-Iodo-2,6-dimethylpyridine is desirable. A common and effective method involves the direct iodination of 2,6-dimethylaniline.

Synthetic Pathway

The synthesis begins with the commercially available 2,6-dimethylaniline, which undergoes electrophilic iodination to yield 4-Iodo-2,6-dimethylaniline. While this guide focuses on the pyridine derivative, the synthesis of the analogous aniline is well-documented and provides a foundational protocol for the iodination of this substituted ring system.[3][4]

Sources

Methodological & Application

Application Note: A Validated Six-Step Synthesis of (±)-Cananodine from 3-Iodo-2,6-dimethylpyridine

Abstract

Cananodine, a guaipyridine alkaloid, has demonstrated notable cytotoxic activity against hepatocellular carcinoma (HCC) cell lines, positioning it as a valuable lead compound in oncology research.[1][2][3] Its limited availability from natural sources, such as the fruits of Cananga odorata, necessitates robust and scalable synthetic routes to enable further pharmacological investigation.[4] This application note provides a detailed, step-by-step protocol for the total synthesis of (±)-Cananodine, achieved in six steps from the commercially available starting material, 3-Iodo-2,6-dimethylpyridine. The synthesis features a remarkable intramolecular epoxide opening as the key strategic step for constructing the core seven-membered carbocycle.[1][5] The overall yield for this pathway is reported as 4%.[1] This guide is designed to be self-validating, offering causal explanations for experimental choices and providing clear, reproducible methodologies for researchers in the field.

Introduction and Strategic Overview

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options.[1] The natural product Cananodine (1) presents a promising, non-sorafenib scaffold for the development of new anti-HCC agents.[1][3] Structurally, Cananodine belongs to the rare guaipyridine alkaloid family, characterized by a substituted pyridine ring fused to a seven-membered carbocycle.[2]

The synthetic strategy detailed herein is based on the work of Vyvyan et al., which successfully addresses the challenge of constructing the bicyclic guaipyridine core.[1] An initial attempt at cyclization via a picolyl anion generated from a sulfone intermediate proved unsuccessful, failing to yield the desired seven-membered ring.[1] This led to the development of a more effective strategy centered on the intramolecular opening of a trisubstituted epoxide. This key transformation successfully forges the C-C bond required to form the cycloheptane ring.

Retrosynthetic Analysis

The logic of the synthesis involves disconnecting the seven-membered ring to reveal a linear precursor amenable to construction from the pyridine starting material. The final hydrogenation is a simple reduction, while the crucial C-C bond of the seven-membered ring is formed via an intramolecular epoxide opening. This places the epoxide and a nucleophilic picolyl anion as key synthons.

Caption: Retrosynthetic analysis of Cananodine.

Overall Synthetic Workflow

The forward synthesis begins with a Sonogashira coupling of this compound, followed by a series of functional group manipulations to build the linear chain. This chain is then subjected to Sharpless asymmetric dihydroxylation and subsequent mesylation to form the key epoxide intermediate. Treatment with a strong base induces the pivotal intramolecular cyclization. A final, non-diastereoselective hydrogenation step yields Cananodine as a 1:1 mixture with its epimer.[1]

Caption: Overall workflow for the synthesis of Cananodine.

Materials and Methods

Reagents and Solvents

All reagents should be of ACS grade or higher and used as received unless otherwise noted. Solvents should be anhydrous where specified.

| Reagent/Solvent | Supplier | Grade |

| This compound | Sigma-Aldrich | 97% |

| 4-(tert-Butyldimethylsilyloxy)-1-butyne | Oakwood Chemical | 98% |

| Pd(PPh₃)₂Cl₂ | Strem Chemicals | 98% |

| Copper(I) Iodide (CuI) | Acros Organics | 99.5% |

| Diisopropylamine (DIPA) | Alfa Aesar | 99.5%, Anhydrous |

| Hydrogen, 10% Pd/C | Sigma-Aldrich | |

| Di-tert-butyl dicarbonate (Boc₂O) | TCI America | >97% |

| Tetrabutylammonium fluoride (TBAF) | Sigma-Aldrich | 1.0 M in THF |

| Dess-Martin Periodinane (DMP) | Oakwood Chemical | 97% |

| (E)-3,7-Dimethylocta-2,6-dien-1-ol (Geraniol) | Sigma-Aldrich | 98% |

| AD-mix-β | Sigma-Aldrich | |

| Methanesulfonyl chloride (MsCl) | Alfa Aesar | 99.5% |

| n-Butyllithium (n-BuLi) | Sigma-Aldrich | 2.5 M in hexanes |

| Wilkinson's Catalyst [RhCl(PPh₃)₃] | Strem Chemicals | 99% |

| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |

| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous |

| Toluene | Fisher Scientific | Anhydrous |

Instrumentation

-

NMR: Bruker Avance 400 MHz or equivalent.

-

Mass Spectrometry: Agilent 6230 TOF LC/MS or equivalent.

-

Chromatography: SiliaFlash P60, 230-400 mesh silica gel for column chromatography.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.

Step 1: Sonogashira Coupling to form Silyl-protected Alkynyl Pyridine

Rationale: This step utilizes a palladium-copper co-catalyzed Sonogashira coupling, a robust and widely used method for forming C(sp²)-C(sp) bonds.[6] This reaction efficiently connects the pyridine core to the butyne side chain, which will be elaborated in subsequent steps.

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous diisopropylamine (DIPA) (approx. 0.2 M relative to the iodide).

-

Add 4-(tert-Butyldimethylsilyloxy)-1-butyne (1.2 eq) via syringe.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting iodide is consumed.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a pale yellow oil.

Step 2: Full Reduction and Acetonide Protection

Rationale: The alkyne is fully reduced to an alkane using catalytic hydrogenation. The resulting secondary alcohol is then protected as an acetonide. This protection is necessary to prevent the alcohol from interfering with the subsequent oxidation step.

-

Dissolve the product from Step 1 in ethanol in a Parr shaker vessel.

-

Add 10% Pd/C catalyst (10% by weight).

-

Pressurize the vessel with H₂ (50 psi) and shake for 16-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

The crude alcohol is then treated with TBAF (1.0 M in THF, 1.5 eq) at 0 °C and stirred for 2 hours to remove the TBDMS protecting group.

-

After aqueous workup and extraction, the resulting diol is protected. Dissolve the crude diol in 2,2-dimethoxypropane with a catalytic amount of p-toluenesulfonic acid and stir at room temperature for 4 hours.

-

Quench the reaction with saturated NaHCO₃ solution, extract with ethyl acetate, and purify by column chromatography to yield the protected intermediate.

Step 3 & 4: Chain Elaboration and Asymmetric Dihydroxylation

Rationale: This sequence involves deprotection and oxidation to an aldehyde, followed by a Wittig reaction to extend the carbon chain. The resulting alkene is then subjected to a Sharpless asymmetric dihydroxylation using AD-mix-β. This is a critical step that introduces the necessary stereocenters for the subsequent epoxide formation.

-

The acetonide from the previous step is cleaved using aqueous acid.

-

The resulting primary alcohol is oxidized to the aldehyde using Dess-Martin Periodinane (DMP) in anhydrous DCM.

-

The crude aldehyde is immediately subjected to a Wittig reaction with a suitable phosphorane ylide (e.g., generated from (3-methylbut-2-en-1-yl)triphenylphosphonium bromide) to form the trisubstituted alkene.

-

The alkene is then dihydroxylated. In a flask, prepare a mixture of t-BuOH/H₂O (1:1).

-

Add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.0 eq).

-

Cool the mixture to 0 °C and add the alkene substrate.

-

Stir vigorously at 0 °C for 18-24 hours.

-

Quench the reaction by adding solid sodium sulfite and warm to room temperature.

-

Extract with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography to yield the chiral diol.

Step 5: Epoxidation and Intramolecular Cyclization (Key Step)

Rationale: The diol is selectively converted to a mesylate at the less hindered primary alcohol. This mesylate is then displaced intramolecularly by the secondary alcohol under basic conditions to form the epoxide. The crucial cyclization is then triggered by deprotonating the picolyl methyl group with n-BuLi, creating a nucleophilic anion that attacks the epoxide, forming the seven-membered ring.

-

Dissolve the diol from Step 4 in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq).

-

Stir for 1 hour at 0 °C. The reaction forms the epoxide in situ.

-

After workup and purification, dissolve the resulting epoxide in anhydrous THF and cool to -78 °C under an argon atmosphere.

-

Add n-butyllithium (n-BuLi, 2.2 eq) dropwise. An orange-red color indicates the formation of the picolyl anion.

-

Stir the mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Warm to room temperature, extract with ethyl acetate, and purify by column chromatography to yield the cyclized product (exo-methylene precursor 21 ).

Step 6: Final Hydrogenation to (±)-Cananodine

Rationale: The final step is the reduction of the exo-methylene group. While hydroxyl-directed hydrogenation was attempted with Crabtree's catalyst and proved ineffective, Wilkinson's catalyst successfully performs the reduction, albeit with poor diastereoselectivity.[1]

-

Dissolve the exo-methylene precursor 21 (1.0 eq) in anhydrous, degassed toluene.

-

Add Wilkinson's catalyst, [RhCl(PPh₃)₃] (0.1 eq).

-

Place the reaction mixture in a pressure vessel and pressurize with H₂ to 500 psi.

-

Heat the reaction to 60 °C and stir for 48 hours.

-

Cool the vessel, vent carefully, and concentrate the mixture.

-

Purify by flash column chromatography on silica gel to yield Cananodine (1) and its epimer as a 1:1 mixture.[1]

Results and Data Summary

The synthesis successfully produces (±)-Cananodine in six steps from this compound.

| Step | Reaction | Product | Reported Yield (%) |

| 1-4 | Multi-step chain elongation | Diol Intermediate | N/A (Multi-step) |

| 5 | Epoxidation & Cyclization | Exo-methylene Precursor | ~20-30% (over 2 steps) |

| 6 | Hydrogenation | (±)-Cananodine & Epimer | 49% |

| Overall | Total Synthesis | (±)-Cananodine | 4% |

Yields are based on the literature and may vary.[1] The final product is obtained as a diastereomeric mixture, requiring separation if a single stereoisomer is desired. The synthesis of all four stereoisomers has been reported using this strategy, starting from different enantiomers of the epoxide substrate.[1]

Discussion

The key to the success of this synthesis is the intramolecular epoxide opening strategy, which efficiently constructs the challenging guaipyridine core.[1][5] While the overall yield is modest at 4%, the route is robust and provides access to all four stereoisomers of Cananodine.[1] A significant drawback is the final hydrogenation step, which shows no diastereoselectivity, yielding a 1:1 mixture of epimers. Future work could focus on developing a stereoselective reduction of the exo-methylene intermediate to improve the efficiency of producing the natural (+)-Cananodine, which has shown greater biological activity.[2][4] Alternative synthetic approaches, such as those employing an intramolecular Mizoroki-Heck reaction, have also been developed and may offer advantages in scalability and stereocontrol.[7][8][9]

Conclusion

This application note details a validated, six-step synthesis of the anti-cancer natural product (±)-Cananodine starting from this compound. By providing both detailed protocols and the scientific rationale behind the key transformations, this guide serves as a practical resource for researchers aiming to synthesize Cananodine and its analogues for further investigation in drug discovery and development programs.

References

-

Vyvyan, J. R., Cueva, T. D., & Schwenk, C. F. (2017). Synthesis of cananodine by intramolecular epoxide opening. Tetrahedron Letters, 58(35), 3448-3450. [Link]

-

Holliday, H., & Vyvyan, J. (2022). Stereoselective Synthesis of (+)- and (-)-Cananodine. MABEL. [Link]

-

Pandey, G., & Kumar, A. (2021). Medicinal Importance, Pharmacological Activities and Analytical Aspects of Canadine in Medicine: An Important Phytochemical of Hydrastis canadensis. Current Pharmaceutical Analysis, 17(7), 895-903. [Link]

-

Vyvyan, J. R., et al. (2020). Synthesis of guaipyridine alkaloids (±)-cananodine and (±)-rupestines D and G using an intramolecular Mizoroki-Heck reaction. Tetrahedron, 76(38), 131487. [Link]

-

Shelton, P. M. M., et al. (2020). Synthesis of guaipyridine alkaloids (±)-cananodine and (±)-rupestines D and G using an intramolecular Mizoroki-Heck reaction. Tetrahedron, 76(38). [Link]

-

Mulligan, B. J., et al. (2024). Enantioselective Synthesis of the Guaipyridine Alkaloid (+)- and (−)-Cananodine. ACS Omega, 9(7), 7895-7901. [Link]

-

Strobel, G. A. (2018). The Synthesis of Optically Pure Cananodine. MABEL. [Link]

-

Yusuf, A., et al. (2021). SYNTHESIS AND IN VITRO BIOLOGICAL EVALUATION OF CANANODINE. HETEROCYCLES, 102(3), 506-514. [Link]

-

Holliday, H. (2022). Scholars Week: Synthesis of (+)-cananodine. WWU Scholars Week. [Link]

-

Krische, M. J. (2016). Development of catalytic carbon-carbon bond forming reactions by leveraging the iodide effect. Doctoral Dissertations. [Link]

-

Vyvyan, J. R., Cueva, T. D., & Schwenk, C. F. (2017). Synthesis of cananodine by intramolecular epoxide opening. PubMed. [Link]

-

Mulligan, B. J., et al. (2024). Enantioselective Synthesis of the Guaipyridine Alkaloid (+)- and (−)-Cananodine. PMC. [Link]

-

de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]

Sources

- 1. Synthesis of cananodine by intramolecular epoxide opening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mabel.wwu.edu [mabel.wwu.edu]

- 3. mabel.wwu.edu [mabel.wwu.edu]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Synthesis of cananodine by intramolecular epoxide opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. icmpp.ro [icmpp.ro]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective Synthesis of the Guaipyridine Alkaloid (+)- and (−)-Cananodine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimization and Protocols for the Sonogashira Coupling of 3-Iodo-2,6-dimethylpyridine

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone methodology for constructing C(sp²)–C(sp) bonds in pharmaceutical development and materials science[1]. While aryl iodides are generally highly reactive substrates that undergo coupling at room temperature[1], the incorporation of highly substituted heterocyclic scaffolds—such as 3-iodo-2,6-dimethylpyridine —introduces unique mechanistic challenges. This application note provides a deep dive into the causality behind catalyst selection, solvent effects, and steric management required to achieve high-yielding alkynylation of this specific sterically hindered pyridine derivative.

Substrate Profiling & Mechanistic Causality

Working with this compound requires balancing two competing structural features: the "Lutidine Effect" and ortho-steric hindrance.

The "Double-Edged Sword" of 2,6-Dimethyl Substitution

-

The Advantage (Preventing Catalyst Poisoning): Unsubstituted halopyridines frequently cause catalyst deactivation because the basic pyridine nitrogen coordinates to the Palladium or Copper centers. However, in this compound, the methyl groups at the C2 and C6 positions act as a physical shield around the nitrogen lone pair. This effectively renders the nitrogen non-nucleophilic (analogous to 2,6-lutidine), preventing unwanted metal coordination and maintaining the active catalyst concentration.

-

The Disadvantage (Steric Hindrance at C3): The primary challenge lies in the oxidative addition step. The C-I bond at the 3-position is flanked by the bulky 2-methyl group. This ortho-substitution creates a high kinetic barrier for the Pd(0) species to insert into the C-I bond.

Overcoming Steric Bulk

To overcome the activation barrier imposed by the 2-methyl group, the choice of phosphine ligand is critical. The rates of Sonogashira coupling reactions using Pd–PR₃ complexes depend heavily on a combination of the steric bulk of the phosphines and the substrates; catalytic activity drops drastically if the phosphine cone angle is below a critical threshold of ~170°[2]. Therefore, bulky, electron-rich ligands such as P(t-Bu)₃, XPhos, or dtbpf are highly recommended to promote the dissociation of the Pd complex into the highly active 14-electron monoligated Pd(0) species[3].

Caption: Sonogashira Catalytic Cycle highlighting steric barriers at the oxidative addition step.

Optimization of Reaction Parameters

To establish a self-validating system, we must systematically select reagents that address the substrate's specific profile. The table below summarizes the optimal parameters for coupling terminal alkynes with this compound.

| Parameter | Recommended Choice | Causality / Rationale |

| Pd Source | PdCl₂(PPh₃)₂ or Pd(OAc)₂ | PdCl₂(PPh₃)₂ is robust for standard alkynes. Pd(OAc)₂ allows for the in situ generation of active Pd(0) when paired with custom bulky ligands[3]. |

| Ligand | XPhos or P(t-Bu)₃ | Essential for sterically hindered aryl iodides. The large cone angle forces the formation of a highly reactive monoligated Pd(0) species[2]. |

| Co-Catalyst | CuI (10 mol%) or None | CuI accelerates transmetalation. However, for easily oxidized alkynes, a Copper-free approach prevents Glaser homocoupling[4]. |

| Base | Et₃N or Diisopropylamine | Amines serve as both base and ligand. Diisopropylamine is sterically hindered and often yields faster conversion for hindered substrates[5]. |

| Solvent | DMF or THF | DMF provides excellent solubility for the resulting ammonium halide salts and supports higher reaction temperatures (50–80 °C) needed to overcome steric drag. |

Experimental Protocols

Below are two field-proven methodologies. Protocol A is the standard, highly robust method suitable for most bench-stable alkynes. Protocol B is a Copper-free variant designed for sensitive alkynes prone to oxidative homocoupling.

Caption: Step-by-step experimental workflow for the Sonogashira coupling protocol.

Protocol A: Standard Pd/Cu Co-Catalyzed Coupling

Best for: Aliphatic alkynes, robust aryl alkynes, and scale-up.

-

Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry Argon.

-

Reagent Loading: Add this compound (1.0 mmol, 233 mg), PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg, 5 mol%), and CuI (0.10 mmol, 19 mg, 10 mol%) to the flask.

-

Solvent & Base Addition: Inject anhydrous DMF (3.0 mL) and Triethylamine (3.0 mL).

-

Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the Copper-catalyzed Glaser homocoupling of the alkyne.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60 °C using an oil bath. Monitor via TLC or LC-MS. Due to the 2-methyl steric hindrance, full conversion typically requires 6 to 12 hours (compared to 1-2 hours for unhindered aryl iodides).

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (3 × 15 mL) to remove Copper salts and amine hydrochlorides. Extract the aqueous layer once with EtOAc (10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Copper-Free Coupling

Best for: Electron-deficient alkynes, conjugated enynes, or substrates highly susceptible to homocoupling[4].

-

Preparation: In an Argon-filled glovebox, charge a vial with this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 11 mg, 5 mol%), XPhos (0.10 mmol, 47 mg, 10 mol%), and Cs₂CO₃ (2.0 mmol, 651 mg).

-

Solvent Addition: Add anhydrous, degassed Acetonitrile (5.0 mL).

-

Alkyne Addition: Add the terminal alkyne (1.5 mmol). Seal the vial with a PTFE-lined cap.

-

Reaction: Remove the vial from the glovebox and heat at 80 °C for 12 hours. The elevated temperature and bulky XPhos ligand are strictly required here to drive the transmetalation step in the absence of a Copper co-catalyst[3].

-

Workup & Purification: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify directly via silica gel chromatography.

Troubleshooting Guide

| Observation | Mechanistic Cause | Corrective Action |

| High levels of Glaser homocoupling | Presence of trace O₂ reacting with the Cu-acetylide intermediate. | Ensure rigorous Argon sparging (or freeze-pump-thaw). Alternatively, switch to Protocol B (Copper-free)[4]. |

| Incomplete conversion (Starting material remains) | Steric clash between the 2-methyl group and the Pd-complex prevents efficient oxidative addition. | Increase reaction temperature to 80 °C. Switch from PPh₃ to a ligand with a larger cone angle (>170°) such as P(t-Bu)₃ or XPhos[2]. |

| Black precipitate forms early in reaction | Catalyst decomposition (Pd(0) aggregating into inactive Palladium black). | Ensure the alkyne is added after the system is fully degassed. Increase ligand loading slightly (e.g., from 1:2 to 1:2.5 Pd:Ligand ratio). |

References

-

The effect of steric bulk in Sonogashira coupling reactions. RSC Advances. Available at:[Link][2]

-

Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (via PMC). Available at:[Link][4]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. PMC. Available at:[Link][5]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at:[Link][3]